molecular formula C6H16ClNO B102951 Ethyl(2-hydroxyethyl)dimethylammonium chloride CAS No. 19147-34-3

Ethyl(2-hydroxyethyl)dimethylammonium chloride

Cat. No.: B102951
CAS No.: 19147-34-3
M. Wt: 153.65 g/mol
InChI Key: SUMAUGSVBCBNBS-UHFFFAOYSA-M
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Description

Ethyl(2-hydroxyethyl)dimethylammonium chloride is a quaternary ammonium compound with the molecular formula C6H16ClNO. It is commonly used as a cationic surfactant and has applications in various industries due to its surface-active properties. This compound is known for its ability to act as an antistatic agent, disinfectant, and emulsifier.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(2-hydroxyethyl)dimethylammonium chloride can be synthesized through the reaction of 2-chloroethanol with dimethylamine under alkaline conditions. The reaction typically requires an inert atmosphere to prevent the interference of moisture and air. The general reaction is as follows:

2-chloroethanol+dimethylamineEthyl(2-hydroxyethyl)dimethylammonium chloride\text{2-chloroethanol} + \text{dimethylamine} \rightarrow \text{this compound} 2-chloroethanol+dimethylamine→Ethyl(2-hydroxyethyl)dimethylammonium chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained under controlled temperatures and pressures. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the quaternary ammonium compound. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl(2-hydroxyethyl)dimethylammonium chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in aqueous or alcoholic solutions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield ethyl(2-hydroxyethyl)dimethylamine and sodium chloride.

Scientific Research Applications

Ethyl(2-hydroxyethyl)dimethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in cell culture media as an antistatic agent to prevent cell clumping.

    Medicine: It has disinfectant properties and is used in formulations for sanitizing medical equipment and surfaces.

    Industry: It is utilized in the production of personal care products, such as shampoos and conditioners, due to its emulsifying and conditioning properties.

Mechanism of Action

The mechanism of action of ethyl(2-hydroxyethyl)dimethylammonium chloride involves its interaction with cell membranes and proteins. As a cationic surfactant, it can disrupt the lipid bilayer of cell membranes, leading to cell lysis and death. This property makes it effective as a disinfectant and antimicrobial agent. The compound can also interact with proteins, altering their structure and function, which contributes to its antistatic and emulsifying properties.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-hydroxyethyl)dimethylammonium chloride
  • Hexadecyl(2-hydroxyethyl)dimethylammonium chloride

Uniqueness

Ethyl(2-hydroxyethyl)dimethylammonium chloride is unique due to its specific molecular structure, which imparts distinct surface-active properties. Compared to bis(2-hydroxyethyl)dimethylammonium chloride, it has a different alkyl chain length, affecting its solubility and interaction with other molecules. Hexadecyl(2-hydroxyethyl)dimethylammonium chloride, on the other hand, has a longer alkyl chain, making it more hydrophobic and suitable for applications requiring stronger hydrophobic interactions.

Properties

IUPAC Name

ethyl-(2-hydroxyethyl)-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO.ClH/c1-4-7(2,3)5-6-8;/h8H,4-6H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMAUGSVBCBNBS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CCO.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940779
Record name N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19147-34-3
Record name Ethanaminium, N-ethyl-2-hydroxy-N,N-dimethyl-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19147-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl(2-hydroxyethyl)dimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019147343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl(2-hydroxyethyl)dimethylammonium chloride
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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